molecular formula C17H18O3S B1359376 5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene CAS No. 898778-37-5

5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene

Cat. No.: B1359376
CAS No.: 898778-37-5
M. Wt: 302.4 g/mol
InChI Key: BUDNKTJZUJTFNW-UHFFFAOYSA-N
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Description

Chemical Identification and Classification

This compound represents a multi-functional heterocyclic compound that combines several important structural motifs in organic chemistry. The compound is officially registered under the Chemical Abstracts Service number 898778-37-5 and possesses the molecular formula C17H18O3S. The molecular weight of this compound is precisely 302.39 grams per mole, reflecting its substantial molecular complexity.

The structural nomenclature reveals the compound's sophisticated architecture through its International Union of Pure and Applied Chemistry name: [5-(1,3-dioxolan-2-yl)-2-thienyl]-(4-isopropylphenyl)methanone. This systematic naming convention clearly delineates the three primary structural components: the thiophene ring system, the dioxolane protecting group, and the isopropyl-substituted benzoyl moiety. The compound's canonical Simplified Molecular Input Line Entry System representation is O=C(C1=CC=C(C2OCCO2)S1)C3=CC=C(C(C)C)C=C3, which provides a detailed linear description of the molecular connectivity.

From a classification perspective, this compound belongs to several important chemical categories. It is fundamentally a thiophene derivative, placing it within the broader class of five-membered sulfur-containing heterocycles. Additionally, the presence of the dioxolane ring classifies it as a cyclic acetal, while the benzoyl group establishes its identity as an aromatic ketone. The compound exists as a synthetic organic molecule designed for research applications, particularly in the fields of heterocyclic chemistry and materials science.

The following table summarizes the key chemical identification parameters:

Parameter Value
Chemical Abstracts Service Number 898778-37-5
Molecular Formula C17H18O3S
Molecular Weight 302.39 g/mol
International Union of Pure and Applied Chemistry Name [5-(1,3-dioxolan-2-yl)-2-thienyl]-(4-isopropylphenyl)methanone
Chemical Family Thiophene Derivatives
Functional Groups Dioxolane, Aromatic Ketone, Heterocycle

Historical Context in Thiophene Chemistry

The development of this compound must be understood within the broader historical context of thiophene chemistry, which began with Viktor Meyer's groundbreaking discovery in 1882. Meyer identified thiophene as a contaminant in commercial benzene when he observed that isatin formed a blue dye upon reaction with crude benzene and sulfuric acid, a reaction that did not occur with purified benzene. This discovery marked the beginning of systematic thiophene chemistry and established the foundation for understanding five-membered sulfur-containing heterocycles.

The historical significance of thiophene chemistry continued to evolve throughout the twentieth century as researchers recognized the unique electronic properties and synthetic versatility of the thiophene ring system. The development of thiophene derivatives like this compound represents a sophisticated evolution from Meyer's initial discovery, incorporating modern synthetic methodologies and protecting group strategies. The incorporation of dioxolane protecting groups in thiophene chemistry reflects advances in synthetic organic chemistry that allow for selective functionalization and controlled reactivity.

The compound's structural complexity also reflects the historical progression of heterocyclic chemistry from simple ring systems to multifunctional molecules designed for specific applications. The thiophene moiety has gained particular prominence in modern medicinal chemistry, where it has been ranked fourth in United States Food and Drug Administration drug approvals of small drug molecules, with approximately seven drug approvals over the last decade. This historical context emphasizes the continued relevance and importance of thiophene derivatives in contemporary chemical research.

The evolution of thiophene chemistry has been marked by the development of increasingly sophisticated synthetic methodologies. Classical approaches such as the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-diketones with sulfidizing reagents like phosphorus pentasulfide, have been complemented by modern methods including the Gewald reaction and various cyclocondensation strategies. The synthesis of complex thiophene derivatives like this compound represents the culmination of these synthetic advances, allowing for the preparation of highly functionalized heterocyclic compounds with precise structural control.

Position in the Landscape of Heterocyclic Compounds

This compound occupies a distinctive position within the vast landscape of heterocyclic compounds, representing a sophisticated example of multi-ring systems that combine different heterocyclic motifs. The compound's structure incorporates both five-membered heterocycles, specifically the thiophene ring containing sulfur and the dioxolane ring containing two oxygen atoms. This dual heterocyclic nature places it among the more complex members of the heterocyclic compound family.

Within the classification of heterocyclic compounds, this molecule belongs to the category of aromatic heterocycles due to the aromatic nature of the thiophene ring system. Thiophene itself is recognized as one of the fundamental five-membered aromatic heterocycles, alongside furan, pyrrole, and their various derivatives. The aromatic character of thiophene arises from its planar structure and the delocalization of six π-electrons across the five-membered ring, similar to the electronic structure observed in benzene but with different reactivity patterns due to the presence of the sulfur heteroatom.

The dioxolane component of the molecule represents a different class of heterocyclic compounds known as saturated oxygen heterocycles. Unlike the aromatic thiophene ring, the dioxolane moiety is a non-planar, fully saturated five-membered ring containing two oxygen atoms at the 1,3-positions. This structural feature is commonly employed as a protecting group for carbonyl compounds, allowing for selective chemical transformations while maintaining the integrity of the protected functional group.

The compound's position in the heterocyclic landscape is further defined by its multi-functional nature, which combines aromatic and non-aromatic heterocyclic systems within a single molecule. This structural complexity places it among the advanced heterocyclic compounds that are designed for specific applications in organic synthesis, materials science, and pharmaceutical research. The following table illustrates the comparative characteristics of the heterocyclic components:

Heterocyclic Component Ring Size Heteroatoms Aromatic Character Typical Applications
Thiophene 5-membered Sulfur Aromatic Pharmaceuticals, Materials
Dioxolane 5-membered Two Oxygen Non-aromatic Protecting Groups, Synthesis

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends across multiple domains, reflecting its utility as both a synthetic intermediate and a subject of fundamental chemical investigation. The compound's multi-functional structure makes it particularly valuable for studying selective chemical transformations, protecting group strategies, and the development of new synthetic methodologies. The presence of multiple reactive sites allows researchers to explore regioselective and chemoselective reactions, which are fundamental concepts in advanced organic synthesis.

The thiophene ring system within the compound provides a platform for investigating electrophilic aromatic substitution reactions, which preferentially occur at the C-2 and C-5 positions due to the electronic properties of the sulfur heteroatom. The calculated π-electron density on thiophene shows that the C-2 position is more favorable for electrophilic substitution compared to the C-3 position, making compounds like this compound valuable for understanding regioselectivity in heterocyclic chemistry. The lower basicity of thiophene compared to other five-membered heterocycles, as evidenced by its pKa value of -4.5, influences its reactivity patterns and makes it suitable for specific synthetic applications.

The dioxolane protecting group component of the molecule represents an important tool in modern synthetic organic chemistry, allowing for the temporary masking of carbonyl functionality during multi-step synthetic sequences. This feature makes the compound particularly valuable for studying orthogonal protection strategies and developing complex synthetic routes to target molecules. The ability to selectively remove the dioxolane protecting group under specific conditions while maintaining the integrity of other functional groups demonstrates the sophisticated level of control possible in contemporary organic synthesis.

Research applications of this compound extend to materials science, where thiophene derivatives have found extensive use in the development of conducting polymers and organic electronic devices. The electronic properties of the thiophene ring, combined with the structural modifications provided by the dioxolane and isopropylbenzoyl substituents, offer opportunities for fine-tuning the electronic and physical properties of resulting materials. The compound's structure allows for systematic studies of structure-property relationships, which are crucial for the rational design of new materials with desired characteristics.

The compound also serves as a valuable model system for investigating the effects of substituent patterns on the chemical and physical properties of heterocyclic compounds. The isopropyl group provides steric bulk that can influence molecular conformations and intermolecular interactions, while the aromatic ketone functionality introduces additional electronic effects that can be studied through various spectroscopic and computational methods. This structural complexity makes the compound an excellent subject for advanced analytical studies and theoretical investigations.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3S/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-8-15(21-14)17-19-9-10-20-17/h3-8,11,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDNKTJZUJTFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641946
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(propan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-37-5
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(propan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene typically involves the following steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone under acidic conditions.

    Thiophene ring synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Substitution reactions: The 1,3-dioxolane and 4-isopropylbenzoyl groups are introduced through substitution reactions, often using organometallic reagents such as Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-isopropylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, organometallic compounds, and strong acids or bases are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 1,3-dioxolane and 4-isopropylbenzoyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The following table compares key structural analogs, emphasizing substituent effects on physicochemical properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
Target Compound 4-isopropyl C₁₇H₁₈O₃S 302.40 Moderate steric bulk; electron-donating via isopropyl group.
5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene 4-nitro C₁₄H₁₁NO₅S 305.31 Strong electron-withdrawing nitro group; enhances electrophilicity and polarity .
5-(1,3-Dioxolan-2-yl)-2-(4-trifluoromethylbenzoyl)thiophene 4-CF₃ C₁₅H₁₁F₃O₃S 328.31 High lipophilicity and electron-withdrawing effects; potential bioactivity modulation .
5-(1,3-Dioxolan-2-yl)-2-(3-methylbenzoyl)thiophene 3-methyl C₁₅H₁₄O₃S 274.33 Reduced steric hindrance compared to isopropyl; mild electron-donating .
5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene 4-ethoxy C₁₆H₁₆O₄S 312.36 Electron-donating ethoxy group; improves solubility in polar solvents .

Reactivity and Stability

  • Acetal Group Stability : All analogs share the 1,3-dioxolane acetal, which hydrolyzes under acidic conditions to yield aldehydes or ketones. This property is critical in prodrug design or controlled-release applications .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity at the benzoyl carbonyl, enhancing reactivity toward nucleophiles . Electron-donating groups (e.g., -OCH₃, -C₃H₇) reduce electrophilicity but improve solubility in non-polar media .

Research Findings and Industrial Relevance

  • Thermal Stability : Bulkier substituents (e.g., isopropyl, trifluoromethyl) may enhance thermal stability due to reduced molecular mobility .
  • Industrial Availability : The target compound and its analogs are commercially available (e.g., ECHEMI, BOC Sciences) for research in agrochemicals, pharmaceuticals, and materials science .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene is a synthetic compound that belongs to the class of thiophene derivatives. This compound has garnered attention in recent years due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The structure of this compound includes a dioxolane ring and a thiophene moiety, which contribute to its unique chemical behavior and biological interactions.

  • Molecular Formula : C18H20O3S
  • Molecular Weight : 316.41 g/mol
  • CAS Number : 898778-43-3

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to increased cell death in treated cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Tests indicated that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The dioxolane moiety is believed to enhance the membrane permeability of bacterial cells, facilitating the compound's entry and subsequent action.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. In vivo studies using animal models of inflammation revealed that the compound significantly reduces markers of inflammation, such as TNF-alpha and IL-6 levels. This suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings

StudyFindings
In vitro Cancer Cell Proliferation AssayInhibits proliferation in breast and colon cancer cells; induces apoptosis.
Antimicrobial Activity AssayModerate activity against Gram-positive and Gram-negative bacteria.
In vivo Inflammation ModelReduces TNF-alpha and IL-6 levels significantly.

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects on MCF-7 (breast cancer) cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results : A dose-dependent decrease in cell viability was observed with IC50 values reported at approximately 15 µM.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To assess the antibacterial activity against Staphylococcus aureus.
    • Methodology : Agar diffusion method was employed.
    • Results : The compound exhibited a zone of inhibition of 12 mm at a concentration of 100 µg/mL.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation to introduce the 4-isopropylbenzoyl group to thiophene, followed by protection of the carbonyl group via dioxolane formation. Optimization can include:

  • Catalyst Selection : Lewis acids (e.g., AlCl₃) for acylation, as seen in similar thiophene derivatizations .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or acetic acid) to enhance cyclization efficiency, as demonstrated in thiazolidinone syntheses .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) for intermediate formation, followed by room-temperature stirring for cyclization .
  • Purification : Recrystallization from DMF/ethanol mixtures to isolate pure products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns on the thiophene ring and dioxolane group. For example, the 4-isopropylbenzoyl group’s aromatic protons appear as distinct multiplet signals .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in dioxolane) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion) .
  • X-ray Crystallography : For unambiguous structural elucidation, particularly to resolve stereochemistry in the dioxolane moiety .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and electronic properties of this thiophene derivative?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the thiophene ring’s electron-rich nature and benzoyl group’s electron-withdrawing effects can be modeled .
  • Molecular Dynamics Simulations : Study solvation effects and stability of the dioxolane group in polar solvents .
  • Docking Studies : Evaluate potential interactions with biological targets (e.g., enzymes) by aligning the compound’s structure with active sites .

Q. What experimental approaches are recommended to assess the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Expose the compound to aqueous solutions at varying pH levels (e.g., acidic, neutral, alkaline) to monitor dioxolane ring opening or benzoyl group cleavage .
  • Photodegradation : Use UV-Vis irradiation to simulate sunlight effects and analyze degradation products via LC-MS .
  • Microbial Degradation : Incubate with soil or wastewater microbial consortia to identify biodegradation metabolites .
  • Ecotoxicity Assays : Test effects on model organisms (e.g., Daphnia magna) to evaluate bioaccumulation potential .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?

  • Methodological Answer :

  • Comparative Reaction Screening : Replicate published protocols (e.g., from and ) under controlled conditions, varying catalysts (e.g., AlCl₃ vs. FeCl₃) or solvents (DMF vs. THF) .
  • Advanced Chromatography : Use HPLC with UV/Vis detection to quantify impurities and optimize gradient elution parameters .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .

Theoretical and Framework-Driven Questions

Q. How can researchers align experimental design with conceptual frameworks in organic chemistry or environmental science?

  • Methodological Answer :

  • Mechanistic Studies : Link synthesis steps to established reaction mechanisms (e.g., electrophilic substitution in thiophene derivatization) to refine hypotheses .
  • Systems Thinking : Integrate environmental fate data (e.g., from ) into risk assessment models to contextualize ecological impacts .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational toxicology to predict long-term environmental behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.